(Z)-3-(3-methoxypropyl)-5-((2-((2-morpholinoethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one
Beschreibung
Eigenschaften
IUPAC Name |
(5Z)-3-(3-methoxypropyl)-5-[[2-(2-morpholin-4-ylethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O4S2/c1-30-12-4-8-27-21(29)17(33-22(27)32)15-16-19(23-6-9-25-10-13-31-14-11-25)24-18-5-2-3-7-26(18)20(16)28/h2-3,5,7,15,23H,4,6,8-14H2,1H3/b17-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOOEAONBBHKHG-ICFOKQHNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCCN4CCOCC4)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCCN4CCOCC4)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (Z)-3-(3-methoxypropyl)-5-((2-((2-morpholinoethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one is a novel derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and molecular docking studies related to this compound, focusing on its antibacterial, antifungal, and antitumor properties.
Synthesis
The synthesis of this compound involves multiple steps, including the condensation of thiazolidinone derivatives with pyrido[1,2-a]pyrimidine moieties. The final product is characterized using various spectroscopic techniques such as NMR and IR spectroscopy to confirm the structural integrity and purity.
Antibacterial Activity
Recent studies have demonstrated that derivatives of thioxothiazolidinones exhibit significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. For instance, a related compound showed MIC values ranging from 0.004 to 0.03 mg/mL against Enterobacter cloacae and Staphylococcus aureus, outperforming traditional antibiotics like ampicillin by 10–50 times .
Table 1: Antibacterial Activity of Thioxothiazolidinone Derivatives
| Compound | MIC (mg/mL) | Most Sensitive Bacterium | Most Resistant Bacterium |
|---|---|---|---|
| Compound 8 | 0.004–0.03 | E. cloacae | E. coli |
| Compound 15 | 0.004–0.06 | T. viride | A. fumigatus |
Antifungal Activity
The antifungal properties of thioxothiazolidinone derivatives are also noteworthy. Compounds have shown excellent activity against various fungal strains with MIC values similar to those observed in antibacterial tests. The most active antifungal compound exhibited an MIC of 0.004 mg/mL against Trichoderma viride, indicating strong potential as an antifungal agent .
Antitumor Activity
In vitro studies have assessed the antitumor activity of related pyrido[1,2-a]pyrimidine derivatives against MCF-7 breast cancer cells using the MTT assay. The results revealed that certain derivatives exhibited significant cytotoxicity with IC50 values lower than those of methotrexate (MTX), suggesting a promising therapeutic potential .
Table 2: Antitumor Activity Against MCF-7 Cells
| Compound | IC50 (µM) | Comparison to MTX |
|---|---|---|
| M1 | 12 | Higher |
| M5 | 15 | Higher |
| MTX | 10 | - |
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions between synthesized compounds and target enzymes such as dihydrofolate reductase (DHFR). The docking results indicated that some compounds exhibited favorable binding affinities, which correlate with their biological activities .
Table 3: Docking Scores and Binding Interactions
| Compound | Binding Score (kcal/mol) | Target Enzyme |
|---|---|---|
| M1 | -9.5 | DHFR |
| M5 | -8.7 | DHFR |
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis suggests that specific substituents on the thioxothiazolidinone ring significantly influence the biological activity of these compounds. For instance, the presence of a methoxy group at position 3 enhances both antibacterial and antifungal activities while maintaining lower toxicity towards non-cancerous cells .
Wissenschaftliche Forschungsanwendungen
The compound (Z)-3-(3-methoxypropyl)-5-((2-((2-morpholinoethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one exhibits a range of applications primarily in medicinal chemistry and pharmacology. This article will explore its structural characteristics, synthesis pathways, biological activities, and potential therapeutic applications.
Structural Characteristics
This compound is characterized by a complex molecular structure that includes:
- A thiazolidinone core, which is known for its biological activity.
- A pyrido[1,2-a]pyrimidine moiety, contributing to its potential as a pharmacological agent.
- A morpholinoethyl group that may enhance solubility and bioavailability.
The molecular formula is with a molecular weight of approximately 448.57 g/mol .
Synthesis Pathways
The synthesis of this compound can involve several steps, typically starting from commercially available precursors. General synthetic routes may include:
- Formation of the Thiazolidinone Ring : This can be achieved through the reaction of thiourea derivatives with α-halo ketones.
- Introduction of the Pyrido[1,2-a]pyrimidine Moiety : This step often involves cyclization reactions that form the heterocyclic structure.
- Final Functionalization : The addition of the morpholinoethyl group and methoxypropyl chain can be accomplished through nucleophilic substitution reactions.
Anticancer Properties
Research indicates that compounds similar to (Z)-3-(3-methoxypropyl)-5-((2-((2-morpholinoethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one exhibit significant anticancer activity. Specifically, studies have shown that derivatives with thiazolidinone structures can act as potent inhibitors of various kinases involved in cancer progression .
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit key enzymes such as:
- PI3K/mTOR Pathway : This pathway is crucial for cell proliferation and survival. Inhibitors targeting this pathway are being explored for cancer treatment .
- Polo-like Kinase 1 (Plk1) : As a mitotic regulator, Plk1 has been implicated in several cancers. Compounds targeting Plk1 have shown promise in preclinical studies .
Antimicrobial Activity
Some derivatives of thiazolidinones have demonstrated antimicrobial properties against various pathogens, indicating potential applications in treating infections .
Case Study 1: PI3K/mTOR Dual Inhibitors
A study synthesized a series of thiazolidinone derivatives that showed dual inhibition of PI3K and mTOR. Among these, specific compounds demonstrated IC50 values in the low nanomolar range, indicating strong inhibitory effects on cancer cell lines .
Case Study 2: Polo-like Kinase Inhibition
Another research initiative focused on developing inhibitors for Polo-like Kinase 1 using thiazolidinone scaffolds. These inhibitors were found to induce apoptosis in cancer cells and effectively halt cell cycle progression .
Vergleich Mit ähnlichen Verbindungen
Table 1: Substituent Variations and Molecular Properties
Key Observations :
- Morpholinoethyl vs.
- Methoxypropyl vs. Isopropyl : The 3-methoxypropyl group in the target compound enhances water solubility compared to the isopropyl group in Analog 3, which may improve bioavailability .
- Tetrahydrofuran vs. Methoxyethyl: Analog 1’s tetrahydrofuran substituent reduces steric hindrance compared to the target compound’s morpholinoethyl group, possibly altering binding kinetics .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing (Z)-3-(3-methoxypropyl)-5-((2-((2-morpholinoethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one?
- Methodological Answer : The compound’s thioxothiazolidin-4-one core can be synthesized via condensation reactions. For example, refluxing intermediates (e.g., pyrido[1,2-a]pyrimidin-4-one derivatives) with 3-methoxypropyl substituents in ethanol, followed by recrystallization from DMF–EtOH (1:1), is a standard approach . The morpholinoethylamino group can be introduced by nucleophilic substitution or Schiff base formation, using 2-morpholinoethylamine under basic conditions. Characterization via -NMR and mass spectrometry is critical to confirm stereochemistry and purity .
Q. How should researchers validate the stereochemical configuration (Z/E) of the methylene group in this compound?
- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments are essential to distinguish between Z and E isomers. For example, irradiation of the methylene proton should show NOE correlations with adjacent protons in the pyrido[1,2-a]pyrimidin-4-one ring if the Z-configuration is present. Computational modeling (e.g., DFT-based geometry optimization) can supplement experimental data to confirm the stereochemistry .
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
- Methodological Answer : Begin with antimicrobial assays (e.g., broth microdilution for MIC determination) and antioxidant tests (e.g., DPPH radical scavenging). Structural analogs of thioxothiazolidin-4-one derivatives have shown activity against Gram-positive bacteria and free radicals, suggesting similar protocols are applicable . Dose-response curves and positive controls (e.g., ciprofloxacin for antimicrobial assays) are mandatory for reliability.
Advanced Research Questions
Q. How do substituent positions on the pyrido[1,2-a]pyrimidin-4-one ring influence reactivity during synthesis?
- Methodological Answer : The amino group’s position (e.g., 2- vs. 3-substituted pyridines) significantly affects reaction rates with dithiazolium salts. For instance, 3-aminopyridines exhibit higher reactivity due to sulfur coordination stabilizing intermediates, as observed in analogous dithiazole syntheses . Substituent electronic effects (e.g., electron-donating groups like morpholinoethyl) can further modulate reactivity—track via Hammett plots or DFT calculations.
Q. What strategies resolve contradictions in reported biological activity data for thioxothiazolidin-4-one derivatives?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences) or impurities. To address this:
- Perform purity checks via HPLC-MS before biological testing .
- Replicate assays across multiple cell lines or bacterial strains.
- Use meta-analysis to compare data across studies, adjusting for variables like solvent choice (e.g., DMSO concentration impacts cell viability) .
Q. How can computational methods optimize the compound’s pharmacokinetic properties?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins (e.g., kinases or bacterial enzymes). ADMET prediction tools (e.g., SwissADME) can assess logP, solubility, and CYP450 interactions. For instance, the morpholinoethyl group may enhance solubility but reduce membrane permeability—balance via substituent modification .
Q. What mechanistic insights explain the base sensitivity of intermediates during synthesis?
- Methodological Answer : The elimination of HCl during dithiazole formation is base-catalyzed. The pyridyl nitrogen’s coordination with sulfur in intermediates (e.g., Appel salt reactions) stabilizes transition states, as shown in analogous dithiazolium systems . Kinetic studies (e.g., varying base strength/pKa) can validate this mechanism.
Methodological Design Considerations
Q. How to design a study integrating theoretical frameworks for this compound’s mechanism of action?
- Methodological Answer : Link the research to conceptual frameworks like structure-activity relationships (SAR) or enzyme inhibition kinetics. For example, use the Hammett equation to correlate substituent electronic effects with antimicrobial activity . Theoretical models should guide hypothesis testing (e.g., morpholinoethyl groups enhancing target binding via hydrogen bonding) .
Q. What analytical techniques are critical for characterizing degradation products under storage conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS/MS monitoring can identify degradation pathways. Thioxothiazolidin-4-ones are prone to hydrolysis—track via mass fragmentation patterns. Compare with reference standards for oxidative products (e.g., sulfoxide formation) .
Tables for Key Data
Table 1 : Comparative Reactivity of Pyridine Derivatives in Appel Salt Reactions
| Substituent Position | Yield (%) | Reaction Time (h) | Key Observation |
|---|---|---|---|
| Pyrid-2-yl | 45 | 8 | Low coordination stability |
| Pyrid-3-yl | 72 | 5 | High sulfur coordination |
| Pyrid-4-yl | 13 | 12 | Steric hindrance limits reactivity |
Table 2 : Biological Activity of Thioxothiazolidin-4-one Analogs
| Compound | MIC (μg/mL) S. aureus | DPPH Scavenging (%) | Reference |
|---|---|---|---|
| Standard (Ciprofloxacin) | 0.5 | N/A | |
| Target Compound | 8.2 | 62.3 | |
| Analog (4i) | 12.5 | 45.6 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
